6-(4-ethoxyphenyl)-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one
CAS No.: 1058396-65-8
Cat. No.: VC11933320
Molecular Formula: C25H28N4O4
Molecular Weight: 448.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058396-65-8 |
|---|---|
| Molecular Formula | C25H28N4O4 |
| Molecular Weight | 448.5 g/mol |
| IUPAC Name | 6-(4-ethoxyphenyl)-3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrimidin-4-one |
| Standard InChI | InChI=1S/C25H28N4O4/c1-3-33-22-8-4-19(5-9-22)23-16-24(30)29(18-26-23)17-25(31)28-14-12-27(13-15-28)20-6-10-21(32-2)11-7-20/h4-11,16,18H,3,12-15,17H2,1-2H3 |
| Standard InChI Key | ZGYWZRVKTMLBSK-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
| Canonical SMILES | CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Introduction
The compound 6-(4-ethoxyphenyl)-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one is a complex organic molecule that incorporates several functional groups, including an ethoxyphenyl group, a piperazinyl group, and a pyrimidinone core. This compound is of interest due to its potential biological activities, which can be influenced by the presence of these diverse functional groups.
Molecular Formula and Weight:
-
Molecular Formula: CHNO
-
Molecular Weight: Approximately 492 g/mol
Biological Activity
While specific biological activity data for this compound is not available, compounds with similar structures often exhibit interactions with various biological targets, including enzymes and receptors. The presence of a piperazinyl group, for example, suggests potential affinity for monoamine transporters, as seen in other piperazine derivatives .
Research Findings and Future Directions
Given the lack of specific research findings on 6-(4-ethoxyphenyl)-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one, future studies should focus on its synthesis, purification, and biological evaluation. This could involve assessing its activity against various enzymes or receptors, as well as exploring its potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume